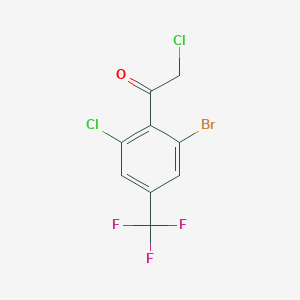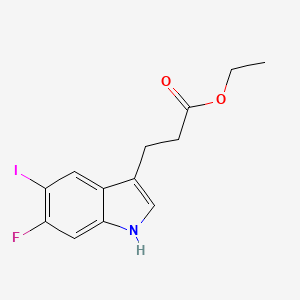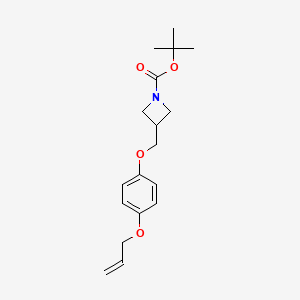![molecular formula C11H8F3NO B13721154 2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)
2-[3-(Trifluoromethoxy)phenyl]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Trifluoromethoxy)phenyl]pyrrole is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethoxy)phenyl]pyrrole typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with pyrrole under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the condensation reaction, followed by cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[3-(Trifluoromethoxy)phenyl]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions include pyrrole oxides, reduced pyrrole derivatives, and substituted pyrrole compounds .
Wissenschaftliche Forschungsanwendungen
2-[3-(Trifluoromethoxy)phenyl]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties
Wirkmechanismus
The mechanism of action of 2-[3-(Trifluoromethoxy)phenyl]pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
- 2-[3-(Trifluoromethyl)phenyl]pyrrole
- 2-[3-(Trifluoromethoxy)phenyl]furan
- 2-[3-(Trifluoromethoxy)phenyl]thiophene
Comparison: Compared to its analogs, 2-[3-(Trifluoromethoxy)phenyl]pyrrole exhibits unique properties due to the presence of the trifluoromethoxy group. This group significantly influences the compound’s electronic and steric properties, making it more reactive in certain chemical reactions and enhancing its potential as a bioactive molecule .
Eigenschaften
Molekularformel |
C11H8F3NO |
|---|---|
Molekulargewicht |
227.18 g/mol |
IUPAC-Name |
2-[3-(trifluoromethoxy)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-9-4-1-3-8(7-9)10-5-2-6-15-10/h1-7,15H |
InChI-Schlüssel |
HVVWJYWNHHDHKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10E,12E)-9-hydroxyoctadeca-10,12-dienoate](/img/structure/B13721083.png)




![2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B13721101.png)

![[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime](/img/structure/B13721118.png)
![3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B13721121.png)
![(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13721123.png)



![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
